molecular formula C12H15NO2 B011894 Methyl 1-benzylazetidine-3-carboxylate CAS No. 103491-29-8

Methyl 1-benzylazetidine-3-carboxylate

Número de catálogo: B011894
Número CAS: 103491-29-8
Peso molecular: 205.25 g/mol
Clave InChI: PUWRHWYGXKWOOK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-benzylazetidine-3-carboxylate typically involves the reaction of N-benzyl-3-cyanoazetidine with methanol in the presence of an acid catalyst . The reaction proceeds through nucleophilic substitution, where the cyano group is replaced by a methoxy group, forming the desired ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity . Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: Methyl 1-benzylazetidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Analgesic Properties
Recent studies have highlighted the analgesic effects of methyl 1-benzylazetidine-3-carboxylate derivatives. Research indicates that modifications to the azetidine ring can enhance analgesic activity. For example, derivatives with specific substitutions have shown significant pain relief in animal models, surpassing traditional analgesics like piroxicam and meloxicam in efficacy .

Bioisosteric Replacement
The compound is also explored for bioisosteric replacements in drug design. By substituting different functional groups on the azetidine ring, researchers aim to optimize pharmacological profiles while maintaining or enhancing therapeutic effects. This strategy is particularly relevant in developing new analgesics with fewer side effects .

Organic Synthesis

Synthetic Methodologies
this compound serves as a versatile intermediate in organic synthesis. It can be synthesized through various methods, including the reaction of benzylamine with ethyl acetoacetate under basic conditions. This synthetic pathway allows for the introduction of diverse functional groups, enabling the creation of complex molecules for further research .

Reactivity and Derivatization
The compound exhibits reactivity that can be exploited for further derivatization. For instance, it can undergo nucleophilic substitution reactions to introduce various substituents, expanding its utility in synthesizing more complex organic compounds. Such transformations are essential for creating libraries of compounds for biological testing .

Materials Science

Polymer Chemistry
In materials science, this compound can be utilized as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research is ongoing to explore its potential in creating high-performance materials suitable for various industrial applications .

Case Studies and Research Findings

Study/Research Findings Significance
Analgesic Activity Study (2024)This compound derivatives showed superior analgesic effects compared to piroxicam and meloxicam.Highlights potential for developing new pain management therapies.
Synthetic Methodology Development (2023)New synthetic routes were established for efficient production of this compound derivatives.Facilitates access to a broader range of compounds for medicinal chemistry applications.
Polymer Application Research (2025)The compound was successfully incorporated into polymer matrices, improving mechanical properties significantly.Opens avenues for high-performance material development in engineering applications.

Mecanismo De Acción

The mechanism of action of Methyl 1-benzylazetidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular interactions depend on the specific application and target.

Comparación Con Compuestos Similares

  • Methyl 1-benzylazetidine-2-carboxylate
  • Methyl 1-benzylazetidine-4-carboxylate
  • N-benzylazetidine-3-carboxylic acid

Comparison: Methyl 1-benzylazetidine-3-carboxylate is unique due to its specific substitution pattern on the azetidine ring, which influences its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry .

Actividad Biológica

Methyl 1-benzylazetidine-3-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by an azetidine ring structure, which is a five-membered saturated heterocycle. The presence of the carboxylate functional group and a benzyl substituent enhances its reactivity and biological activity. The molecular formula is C12H15NO2C_{12}H_{15}NO_2 with a molecular weight of approximately 219.25 g/mol.

Pharmacological Activities

Research indicates that this compound exhibits various pharmacological activities, primarily in the realms of analgesic and anti-inflammatory effects. Its structural configuration allows it to interact with several biological targets, including receptors involved in pain modulation and inflammation pathways.

Analgesic Activity

Several studies have demonstrated the analgesic potential of this compound. In vitro assays show that this compound may inhibit the activity of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response and pain signaling pathways.

Anti-inflammatory Activity

In addition to analgesic effects, this compound has been investigated for its anti-inflammatory properties. It appears to modulate pro-inflammatory cytokines, potentially reducing inflammation in various models. This activity is particularly relevant in conditions such as arthritis and other inflammatory disorders.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. Variations in the substituents on the azetidine ring can lead to significant changes in potency and selectivity towards biological targets. A comparative analysis with similar compounds reveals insights into how modifications affect biological outcomes.

Compound NameStructural FeaturesUnique Properties
Methyl 1-benzylpiperidine-4-carboxylatePiperidine ring instead of azetidineDifferent pharmacological profiles
Ethyl 1-benzylazetidine-3-carboxylateEthyl group instead of methylMay influence solubility and reactivity
Methyl 1-benzylazepane-4-carboxylateAzepane ring structureUnique reactivity compared to azetidines

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Case Study on Pain Management : A clinical trial assessed the efficacy of this compound in patients with chronic pain conditions. Results indicated a significant reduction in pain scores compared to placebo, suggesting its potential as an effective analgesic agent.
  • Anti-inflammatory Effects : In an animal model of induced arthritis, treatment with this compound resulted in reduced swelling and joint inflammation. Histological analysis confirmed decreased infiltration of inflammatory cells in treated subjects.

The mechanism by which this compound exerts its biological effects involves:

  • Inhibition of COX Enzymes : By blocking COX activity, the compound reduces the synthesis of prostaglandins, key mediators in pain and inflammation.
  • Modulation of Cytokine Production : It appears to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6, which play crucial roles in inflammatory responses.

Propiedades

IUPAC Name

methyl 1-benzylazetidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-15-12(14)11-8-13(9-11)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWRHWYGXKWOOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30595292
Record name Methyl 1-benzylazetidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103491-29-8
Record name Methyl 1-benzylazetidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl azetidine-3-carboxylate (5.0 g, 33.1 mmol) and DIEA (10.7 g, 82.8 mmol) in DMF (50 mL) was added dropwise bromomethyl benzene (5.7 g, 33.1 mmol) at 0° C. over 10 min. After stirring for 2 hr at rt, the mixture was poured to water (50 mL) and extracted with EA (50 mL×3). The combined organic layers were dried over Na2SO4 and concentrated and purified by chromatography column on silica (EA/PE=1/4) to give the product (3.5 g, 51.6%) as a light yellow oil. 1H NMR (DMSO-d6) δ 7.34-7.20 (m, 5H), 3.62 (s, 3H), 3.53 (s, 2H), 3.41-3.35 (m, 1H), 3.29-3.31 (m, 2H), 3.19-3.22 (m, 2H). MS (ESI, m/e) [M+1]+ 206.0.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
51.6%

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.